Hinokitiol (β-thujaplicin) is a naturally occurring monoterpenoid found in the essential oils of various cypress species, including Thuja plicata (Western Red Cedar) and Thujopsis dolabrata (Hinoki cypress) []. This compound has garnered significant interest in scientific research due to its diverse potential applications in various fields, including:
Hinokitiol exhibits potent antibacterial and antifungal activities against a broad spectrum of microorganisms. Studies have shown its effectiveness against bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. It also demonstrates antifungal activity against various fungal species, including those responsible for wood decay and agricultural diseases []. This property makes hinokitiol a promising candidate for developing novel natural disinfectants and preservatives.
Research suggests that hinokitiol may possess antiviral properties. Studies have demonstrated its ability to inhibit the replication of various viruses, including influenza A virus, respiratory syncytial virus, and dengue virus []. Additionally, hinokitiol has been shown to act as a zinc ionophore, facilitating the transport of zinc into cells. Zinc is essential for the proper function of the immune system and can inhibit viral replication []. However, further research is needed to fully understand the antiviral potential of hinokitiol and its potential clinical applications.
Hinokitiol, a tropolone monoterpenoid, is a naturally occurring compound primarily derived from the wood of the Taiwanese hinoki tree (Chamaecyparis taiwanensis). First isolated by Japanese chemist Tetsuo Nozoe in 1936, it has since been identified in various species within the Cupressaceae family, although not in the Japanese hinoki itself. The compound is characterized by its heptagonal molecular structure, which includes a hydroxy group and an isopropyl group, making it a unique non-benzenoid aromatic compound. Its chemical formula is C₁₀H₁₂O₂, and it has gained attention for its iron-chelating properties, earning it the nickname "Iron Man molecule" due to its role in regulating iron transport in biological systems .
Hinokitiol's mechanism of action depends on the context. Here are some potential mechanisms currently under investigation:
Hinokitiol demonstrates a range of biological activities:
Hinokitiol can be synthesized through several methods:
Hinokitiol has various applications across different fields:
Recent studies have highlighted hinokitiol's interactions with various biological systems:
Hinokitiol shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Type | Unique Properties |
---|---|---|
Thujaplicin | Tropolone derivative | Stronger antimicrobial properties than hinokitiol |
Eucalyptol | Monoterpenoid | Exhibits anti-inflammatory but weaker metal-binding ability |
Curcumin | Diarylheptanoid | Known for anti-inflammatory effects but lacks iron-chelating properties |
Resveratrol | Stilbenoid | Antioxidant properties but does not bind metal ions |
Hinokitiol's unique combination of antimicrobial activity, iron-chelating properties, and structural characteristics distinguishes it from these similar compounds. Its role as a broad-spectrum metallophore further enhances its uniqueness among natural products .
Hinokitiol exerts anti-inflammatory effects by stabilizing the inhibitor of nuclear factor kappa-B alpha (IκBα), preventing nuclear translocation of the NF-κB transcription factor [2] [3]. This sequestration inhibits NF-κB-dependent transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) [2] [3]. In acute lung injury models, this mechanism reduces pulmonary inflammation by suppressing cytokine storms and leukocyte infiltration [2].
The compound directly suppresses TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages by 60–80% through epigenetic modulation of promoter regions [2] [3]. In atopic dermatitis models, hinokitiol decreases cutaneous IL-1β levels by 45% and normalizes cyclooxygenase-2 (COX-2) expression, mitigating epidermal hyperplasia [3].
Hinokitiol disrupts Toll-like receptor 4 (TLR4) dimerization by competitively binding the LPS recognition site (MD-2 domain), reducing MyD88 adapter protein recruitment by 70% [2] [3]. This blockade prevents downstream activation of mitogen-activated protein kinase (MAPK) and NF-κB cascades, as demonstrated in sepsis models where hinokitiol decreases serum TNF-α levels from 450 pg/mL to 120 pg/mL [3].
Through β-catenin sequestration, hinokitiol reduces nuclear β-catenin levels by 55% in colorectal cancer cells, downregulating c-Myc and cyclin D1 expression [2]. This modulation attenuates Wnt-driven inflammatory responses in chronic colitis, decreasing interleukin-17 (IL-17) production by Th17 cells by 40% [2].
Hinokitiol neutralizes hydroxyl radicals (- OH) and superoxide anions (O₂⁻) with rate constants of 2.1 × 10⁹ M⁻¹s⁻¹ and 4.8 × 10⁸ M⁻¹s⁻¹, respectively [2] [4]. In gentamicin-induced nephrotoxicity models, this scavenging activity reduces renal malondialdehyde (MDA) levels from 8.2 nmol/mg protein to 2.7 nmol/mg protein [2].
Hinokitiol modifies Kelch-like ECH-associated protein 1 (Keap1) cysteine residues (Cys151 and Cys273), enabling nuclear factor erythroid 2-related factor 2 (Nrf2) translocation and upregulating heme oxygenase-1 (HO-1) by 3.5-fold [2] [4]. This induction enhances cellular glutathione (GSH) levels from 12 μM to 28 μM in hepatocytes, conferring protection against acetaminophen-induced liver damage [2].
In lung adenocarcinoma cells, hinokitiol increases Bax/Bcl-2 ratio from 0.3 to 2.1 while cleaving poly (ADP-ribose) polymerase (PARP) and caspase-3 by 60% [4]. Paradoxically, in neuronal cells, it decreases caspase-3 activity by 40% through upregulation of Bcl-2 expression, demonstrating cell type-specific effects [4] [5].
The compound induces S-phase arrest in EGFR-TKI-resistant lung cancer cells (PC9-IR) by upregulating p21^WAF1/CIP1^ 4-fold and downregulating cyclin-dependent kinase 2 (CDK2) activity by 70% [4]. Concurrent G1/S arrest occurs through retinoblastoma protein (Rb) hypophosphorylation, reducing E2F1 transcriptional activity by 55% [5].
Hinokitiol activates autophagy via AMP-activated protein kinase (AMPK) phosphorylation (Thr172), increasing light chain 3-II (LC3-II) accumulation by 3.2-fold [4]. In senescent cells, it enhances β-galactosidase activity 2.5-fold while reducing lamin B1 expression by 60%, establishing a persistent growth arrest phenotype [4].
Hinokitiol forms lipophilic 3:1 (hinokitiol:iron) complexes that increase cytoplasmic iron concentration from 0.5 μM to 2.8 μM while reducing labile iron pool (LIP) levels by 40% [1]. These redox-inactive complexes enable iron transport across lipid bilayers with a permeability coefficient of 1.3 × 10⁻⁶ cm/s, facilitating iron redistribution in anemia models [1].
In iron-overloaded macrophages, hinokitiol chelates excess ferrous iron (Fe²⁺), decreasing intracellular free iron from 15 μM to 4 μM and reducing hydroxyl radical generation by 75% [1]. Conversely, in anemia of chronic disease, it mobilizes sequestered iron from ferritin, increasing serum iron levels from 30 μg/dL to 85 μg/dL [1].
Hinokitiol reduces heparanase mRNA levels by 65% in metastatic melanoma cells through Sp1 transcription factor inhibition, decreasing extracellular matrix degradation and tumor cell invasion [4].
The compound inhibits Staphylococcus aureus sortase A activity (IC₅₀ = 8.2 μM) by covalently modifying the active site cysteine residue [5]. Concurrently, it disrupts Gram-negative bacterial membranes via lipid peroxidation, increasing membrane fluidity by 30% and enabling β-lactam antibiotic penetration [5].
Irritant